molecular formula C18H15N5O5 B1582919 C.I. Pigment yellow 151 CAS No. 31837-42-0

C.I. Pigment yellow 151

Cat. No. B1582919
CAS RN: 31837-42-0
M. Wt: 381.3 g/mol
InChI Key: YMFWVWDPPIWORA-UHFFFAOYSA-N
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Description

C.I. Pigment Yellow 151, also known as PY151, is a yellow powder that belongs to the Benzimidazolone chemical class . It has a greener hue than C.I. Pigment Yellow 154 and a reddish hue than Pigment Yellow 175 .


Synthesis Analysis

The synthesis of C.I. Pigment Yellow 151 involves several stages, including the reaction of anthranilic acid with hydrogen chloride in water, followed by the addition of sodium nitrite . Another method involves the use of staybelites and sodium hydroxide, which are heated and then combined with glacial acetic acid .


Molecular Structure Analysis

The molecular formula of C.I. Pigment Yellow 151 is C18H15N5O5 . The InChI and SMILES strings provide more detailed information about its molecular structure .


Chemical Reactions Analysis

C.I. Pigment Yellow 151 is based on Benzimidazolone chemistry . It offers superior resistance properties, including excellent weatherfastness and chemical resistance .


Physical And Chemical Properties Analysis

C.I. Pigment Yellow 151 has a specific gravity of 1.50~1.70 . It has excellent light fastness, heat resistance, and resistance to various solvents . It also has good hiding power .

Scientific Research Applications

Crystal Structure and Performance

CI Pigment Yellow 97, closely related to CI Pigment Yellow 151, is noted for its superior technical performance in applications due to its crystal structure. This pigment features strong intramolecular hydrogen bonding and significant deviation from planarity, influencing its technical performance, especially regarding the role of the phenylsulfonamide group (R. Christie, J. M. Hill, G. Rosair, 2006).

Applications in Therapeutic Interventions

The use of pulsed yellow light from a flash-lamp-pumped pulsed dye laser, which may involve CI Pigment Yellow 151, has been effective in treating poikiloderma of Civatte, a skin condition. This technique is noted for its rapid and non-scarring treatment capabilities (R. Wheeland, J. Applebaum, 1990).

Environmentally Benign Pigment Alternatives

Research into environmentally benign yellow pigments, which could include variants of CI Pigment Yellow 151, has led to the development of tantalum-doped Ce0.8Zr0.2O2 pigments. These pigments offer an alternative to toxic colorants and are suitable for coloring plastics (V. Vishnu et al., 2009).

Novel Applications in Pigment Development

The synthesis and application of Benzimidazolon latent pigment, derived from CI Pigment Yellow 151, have been studied for use in coloring materials like PVC film. This research contributes to the development of new materials for various applications, including information and photographic materials (Jiang Feng, 2004).

Development of Environment-Friendly Ceria-Based Pigments

Studies on the effect of Bi and Zr addition on the yellow color properties of ceria-based pigments have provided insights into creating more environmentally friendly pigment options. These pigments, possibly including CI Pigment Yellow 151 variants, are significant for applications in paint, ceramics, and building exteriors due to their thermal and chemical stability (Tae-Ho Kim et al., 2015).

Safety And Hazards

C.I. Pigment Yellow 151 is generally safe to handle, but precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this pigment .

Future Directions

C.I. Pigment Yellow 151 is widely used in various applications, including coatings, printing inks, and plastics . It is a cost-effective alternative to other pigments like PY.97, PY.154, PY.155, and PY.180 . The future directions of C.I. Pigment Yellow 151 could involve the development of new synthesis methods and the preparation of environmentally friendly colorants .

properties

IUPAC Name

2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-8,15H,1H3,(H,19,25)(H,26,27)(H2,20,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFWVWDPPIWORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865612
Record name 2-​[2-​[1-​[[(2,​3-​Dihydro-​2-​oxo-​1H-​benzimidazol-​5-​yl)​amino]​carbonyl]​-​2-​oxopropyl]​diazenyl]​-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid
Record name Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-[[1-[[(2,3-Dihydro-2-oxo-1h-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid

CAS RN

31837-42-0
Record name Pigment Yellow 151
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31837-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031837420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-​[2-​[1-​[[(2,​3-​Dihydro-​2-​oxo-​1H-​benzimidazol-​5-​yl)​amino]​carbonyl]​-​2-​oxopropyl]​diazenyl]​-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.195
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H Skelton, M Vincent, J Yee - NIP & Digital Fabrication …, 2002 - library.imaging.org
… In this paper we look at the high performance benzimidazolone yellow pigment CI Pigment Yellow 151 (CIP Y151) that has excellent light fastness (according to Florida testing) due to …
Number of citations: 2 library.imaging.org
S Wang, X Liu, J Xiao, B Liu - Dyes and pigments, 2004 - Elsevier
… A latent pigment which was a derivative of CI Pigment Yellow 151 was prepared. The conversion from latent pigment to parent pigment was studied and proved by UV and IR …
Number of citations: 3 www.sciencedirect.com
S Biry, W Sieber - NIP & Digital Fabrication Conference, 2004 - library.imaging.org
Dye and pigment inks for ink jet applications usually strive for different parts of the non-impact printing market, where their respective key benefits can be fully exploited (brilliancy vs. …
Number of citations: 6 library.imaging.org
Z Bazrafshan, M Ataeefard… - Progress in Organic …, 2015 - Elsevier
… The pigments used in this study were CI Pigment Blue 15:3 (PB 15:3) as the cyan colorant (BASF, Germany), CI Pigment Yellow 151 (PY 151) as the yellow colorant (Clariant, …
Number of citations: 25 www.sciencedirect.com
Z Bazrafshan, M Ataeefard… - Pigment & Resin …, 2014 - emerald.com
… B15:3) as the cyan colourant (BASF, Germany), CI Pigment Yellow 151 (PY:151) as the yellow colourant (Clariant, Switzerland) and CI Pigment Red 57:1 (PR:57:1) and CI Pigment Red …
Number of citations: 14 www.emerald.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
… H3G and released a few years later than CI Pigment Yellow 151 (1b), this pigment has a … In contrast to CI Pigment Yellow 151, it is suitable for water-based systems. It does not bleed …
Number of citations: 1 www.degruyter.com
TH Liu, WT Cheng, KT Huang - Dyes and Pigments, 2014 - Elsevier
The crystal phase, particle size, and morphology of organic pigments play an important role on the surface coating properties, such as substrate absorbency, surface smoothness, the …
Number of citations: 2 www.sciencedirect.com
A Abel - Journal of the Society of Dyers and Colourists, 1992 - Wiley Online Library
… Another group which imparts good resistance to solvents is benzimidazolone, and a number of pigments belong to this class including CI Pigment Yellow 151, 13980 and CI Pigment …
Number of citations: 3 onlinelibrary.wiley.com
A El-Shafei - 2003 - search.proquest.com
The main goal of this study was to determine the scope and limitations of some state-of-the-art methods in computational chemistry, including both molecular mechanics and semi-…
Number of citations: 3 search.proquest.com
TH Liu, WT Cheng, KT Huang - Industrial & engineering chemistry …, 2010 - ACS Publications
This work explores a pigment converted from a latent pigment in organic solvent and photopolymer through a thermal process. Measurements by thermogravimetric analysis (TGA), …
Number of citations: 2 pubs.acs.org

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